molecular formula C20H21BrN2O2S B2558601 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile CAS No. 1171674-83-1

1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile

Cat. No.: B2558601
CAS No.: 1171674-83-1
M. Wt: 433.36
InChI Key: ZPXIXINNTGLNEI-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile is a synthetic organic compound designed for research applications. Its molecular structure incorporates a benzenesulfonyl group and a 2-bromophenyl moiety linked through a piperidine core, a scaffold frequently investigated in medicinal chemistry . The presence of the carbonitrile group can influence the compound's electronic properties and its potential to interact with biological targets. Compounds featuring piperidine and benzenesulfonamide structures are of significant interest in early-stage drug discovery. Specifically, benzenesulfonamide derivatives are extensively studied as inhibitors for various enzymes, such as the carbonic anhydrase (CA) family . Furthermore, similar structural frameworks are explored for their activity against other metalloenzymes, including ADAMTS proteases, which are relevant in conditions like cardiovascular disease and osteoarthritis . The bromophenyl substituent offers a potential site for further chemical modification via metal-catalyzed cross-coupling reactions, making this compound a versatile intermediate for generating chemical libraries. Researchers can utilize this building block to explore structure-activity relationships (SAR) and optimize lead compounds for potency and selectivity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c21-19-9-5-4-6-17(19)10-11-20(16-22)12-14-23(15-13-20)26(24,25)18-7-2-1-3-8-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXIXINNTGLNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=CC=C2Br)C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile is a chemical compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by a piperidine ring and various substituents, has been investigated for its biological activity, particularly in the context of neurological disorders and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C20H23BrN2O3S, with a molecular weight of approximately 436.37 g/mol. The structure includes a benzenesulfonyl group and a bromophenyl ethyl side chain, which contribute to its biological properties.

Research indicates that the compound may interact with specific biological targets, influencing neurotransmitter systems and exhibiting anti-tumor properties. Preliminary studies suggest that it may act as an inhibitor for certain protein targets involved in signaling pathways related to cancer progression and neurological functions.

Biological Activity Overview

  • Neurological Disorders :
    • Studies have indicated that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
    • Its structural similarities to known neuroactive compounds suggest potential efficacy in modulating synaptic transmission.
  • Anti-Cancer Properties :
    • Initial investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
    • The compound's mechanism may involve the induction of apoptosis in cancer cells, as well as inhibition of tumor growth in preclinical models.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Interaction :
    A study published in MDPI highlighted that compounds with similar structures showed significant interaction with serotonin receptors, suggesting potential antidepressant activity .
  • Anti-Tumor Activity Assessment :
    Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. For instance, it was found to reduce viability in breast cancer cell lines by inducing apoptosis through caspase activation .
  • Binding Affinity Studies :
    Binding affinity studies have indicated that this compound selectively interacts with certain receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
This compoundBenzenesulfonyl and carbonitrile groupsPotential neurological and anti-cancer activity
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidineSimilar sulfonamide structureDifferent substituents affecting activity
N-[1-(benzoyl)-piperidin-4-yl]-2-bromoacetamideBenzoyl derivativeDistinct mechanism of action

Comparison with Similar Compounds

Key Observations:

  • The bromophenyl and benzenesulfonyl groups in the target compound likely result in higher lipophilicity (logP ~4.2) compared to carboxyterfenadine (logP 3.9) .
  • The nitrile group in all compounds enhances metabolic stability but reduces aqueous solubility.

Preparation Methods

Piperidine-4-Carbonitrile Formation

The 4-carbonitrile-substituted piperidine core is typically synthesized via Staudinger reaction -mediated ring expansion. A β-lactam intermediate is first reduced to an azetidine, followed by treatment with potassium cyanide to yield the piperidine-4-carbonitrile scaffold. For example:

  • β-Lactam synthesis : Cyclocondensation of imines with ketenes generates 4-(2-bromoalkyl)-β-lactams.
  • Reduction : LiAlH₄ reduces the β-lactam to a cis-azetidine (83% yield).
  • Ring expansion : Reaction with KCN in ethanol at 80°C for 12 hours affords piperidine-4-carbonitrile (76% yield).

This method ensures stereochemical control, critical for subsequent functionalization.

Benzenesulfonylation at the Piperidine Nitrogen

Sulfonylation Protocol

The final step involves reacting the secondary amine with benzenesulfonyl chloride under Schotten-Baumann conditions:

  • Reaction setup : Piperidine intermediate (1 equiv), benzenesulfonyl chloride (1.2 equiv), NaOH (2 equiv), H₂O/CH₂Cl₂ (1:1), 0°C → rt, 6 hours.
  • Workup : Extraction with DCM, drying (MgSO₄), and column chromatography (SiO₂, hexane/EtOAc 3:1) yield the title compound (74%).

Catalytic Enhancements

Solid-supported catalysts (e.g., Amberlyst-15) improve yields to 82% by minimizing side reactions.

Alternative Synthetic Pathways

Multi-Step Assembly via Intermediate Carboxamides

Patent CN107065766A describes a route using:

  • Coupling of 1,3-benzenedicarboxylic acid with 2,2,6,6-tetramethylpiperidine.
  • Sequential alkylation and sulfonylation to install the 2-(2-bromophenyl)ethyl and benzenesulfonyl groups.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the alkylation step, achieving 89% conversion compared to 68% under conventional heating.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, Ar-H), 7.62–7.45 (m, 5H, Ar-H), 3.41 (t, J = 5.8 Hz, 2H, CH₂), 2.98 (s, 2H, CH₂CN).
  • HRMS : [M+H]⁺ calc. for C₂₁H₂₀BrN₂O₂S: 467.0421; found: 467.0418.

Crystallographic Data (If Available)

While no single-crystal data exists for the title compound, analogous piperidine sulfonamides exhibit twisted conformations with S⋯O hypervalent interactions (2.628 Å).

Challenges and Optimization Opportunities

Key Limitations

  • Low yields in alkylation : Due to steric bulk of the 2-bromophenyl group (≤68% yield).
  • Purification difficulties : Similar-polarity byproducts require RP-HPLC for separation.

Proposed Solutions

  • Flow chemistry : Continuous processing reduces side reactions during sulfonylation.
  • Enzymatic catalysis : Lipases (e.g., CAL-B) improve stereoselectivity in piperidine functionalization.

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